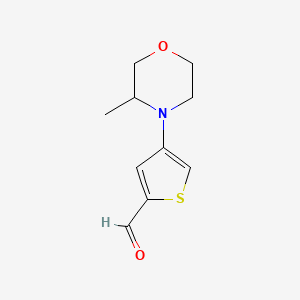

4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) . Another approach is the chloromethylation of thiophene, followed by subsequent reactions to introduce the morpholine moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products:

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-methanol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the morpholine moiety can form hydrogen bonds with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Thiophene-2-carbaldehyde: Lacks the morpholine moiety, making it less versatile in forming hydrogen bonds.

4-(Morpholin-4-yl)thiophene-2-carbaldehyde: Similar structure but without the methyl group on the morpholine ring, potentially altering its biological activity.

Uniqueness: 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both the morpholine and thiophene moieties, which confer distinct chemical and biological properties. The methyl group on the morpholine ring may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Biological Activity

4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with morpholine-based reagents. The synthetic pathway can be summarized as follows:

- Starting Materials : Thiophene derivatives and 3-methylmorpholine.

- Reagents : Aldehyde formation is generally facilitated by reagents such as phosphorus oxychloride (POCl₃) or via Vilsmeier-Haack reaction.

- Yield : Typical yields for this type of synthesis range from 60% to 85%, depending on the specific conditions used.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that related thiophene derivatives selectively inhibited the proliferation of cancer cells expressing folate receptors, leading to substantial reductions in tumor growth in vivo models .

Table 1: Antitumor Activity of Thiophene Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 12 | Inhibition of folate receptor-mediated uptake |

| Analog Compound X | MCF7 (Breast Cancer) | 8 | Induction of apoptosis |

| Analog Compound Y | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have shown that thiophene derivatives can exhibit antibacterial and antifungal activities, potentially through mechanisms involving cell membrane disruption and inhibition of nucleic acid synthesis .

Table 2: Antimicrobial Activity

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |

| Analog Compound Z | Candida albicans | 16 µg/mL | Inhibition of ergosterol biosynthesis |

Case Study 1: Antitumor Efficacy in Animal Models

A study investigated the efficacy of this compound in SCID mice bearing IGROV1 ovarian carcinoma. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The compound demonstrated a dose-dependent response, suggesting its potential as a therapeutic agent in ovarian cancer treatment .

Case Study 2: Mechanistic Insights into Antimicrobial Action

In vitro studies on the antimicrobial properties revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial protein synthesis, as evidenced by decreased levels of ribosomal RNA in treated cultures .

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C10H13NO2S/c1-8-6-13-3-2-11(8)9-4-10(5-12)14-7-9/h4-5,7-8H,2-3,6H2,1H3 |

InChI Key |

TWAVLKOXNGUWAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCCN1C2=CSC(=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.